N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide: is a complex molecule that combines an indole moiety with a thienopyrimidine scaffold. Let’s break down its structure:
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Indole: : The indole nucleus is an important heterocyclic system found in various bioactive compounds. It contains a benzene ring fused to a pyrrole ring, making it aromatic. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties .
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Thienopyrimidine: : This part of the compound consists of a pyrimidine ring fused with a thiophene ring. Thienopyrimidines are known for their pharmacological potential and have been explored extensively in drug discovery .
Preparation Methods
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions may include:
Oxidation: Oxidative processes can modify the indole or thienopyrimidine portions.
Reduction: Reduction reactions may reduce functional groups or convert carbonyl groups.
Substitution: Substituents can be introduced using appropriate reagents.
Major products formed from these reactions would depend on the specific reaction conditions and substituents.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide:
Medicine: It could be explored as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s essential to compare N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide with related molecules. Highlighting its uniqueness could guide further investigations.
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-4-2-3-15-13(16)5-8-22(15)9-7-20-17(24)11-23-12-21-18-14(19(23)25)6-10-27-18/h2-6,8,10,12H,7,9,11H2,1H3,(H,20,24) |
InChI Key |
ATMDZMGMBCFJND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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